![molecular formula C20H20Cl2N4O4 B14739481 N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide CAS No. 6342-31-0](/img/structure/B14739481.png)
N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features two 5-chloro-2-hydroxyphenyl groups connected through a hexanediamide backbone, making it an interesting subject for research in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and hexanediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Reaction Time: Several hours to overnight
Industrial Production Methods
For industrial-scale production, continuous-flow synthesis methods can be employed. These methods offer advantages such as improved reaction rates, higher yields, and better control over reaction conditions. The use of micro fixed-bed reactors packed with catalysts like platinum on carbon (Pt/C) can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine groups can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in the presence of suitable solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its hydroxyl and imine groups, forming stable complexes. These complexes can then participate in various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Known for its use as a hindered amine light stabilizer (HALS) in plastics.
N,N’-bis(benzoyloxy)hexanediamide: Used in organic synthesis and materials science.
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]hexanediamide: Investigated for its potential biological activities.
Uniqueness
N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide stands out due to its unique combination of 5-chloro-2-hydroxyphenyl groups and hexanediamide backbone. This structure imparts specific chemical and biological properties that make it valuable for various research applications.
Propiedades
Número CAS |
6342-31-0 |
|---|---|
Fórmula molecular |
C20H20Cl2N4O4 |
Peso molecular |
451.3 g/mol |
Nombre IUPAC |
N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide |
InChI |
InChI=1S/C20H20Cl2N4O4/c21-15-5-7-17(27)13(9-15)11-23-25-19(29)3-1-2-4-20(30)26-24-12-14-10-16(22)6-8-18(14)28/h5-12,27-28H,1-4H2,(H,25,29)(H,26,30)/b23-11-,24-12- |
Clave InChI |
WLKAPPKBZOTPRS-CBSQCECLSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)/C=N\NC(=O)CCCCC(=O)N/N=C\C2=C(C=CC(=C2)Cl)O)O |
SMILES canónico |
C1=CC(=C(C=C1Cl)C=NNC(=O)CCCCC(=O)NN=CC2=C(C=CC(=C2)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


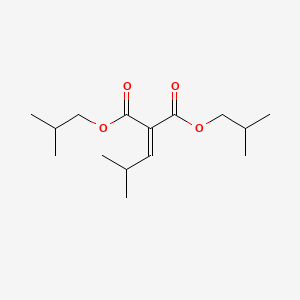
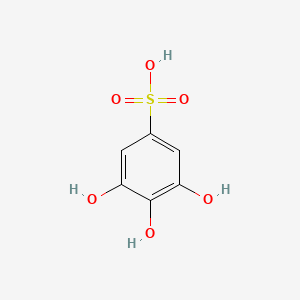
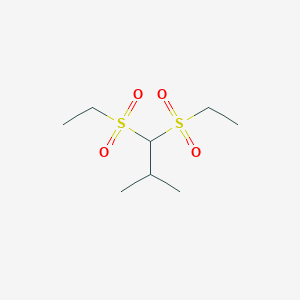
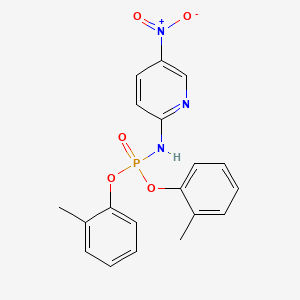
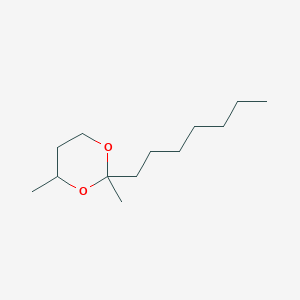

![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)




![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)


